molecular formula C14H14O2S B14011833 Benzene,[(1-phenylethyl)sulfonyl]- CAS No. 24422-78-4

Benzene,[(1-phenylethyl)sulfonyl]-

Cat. No.: B14011833
CAS No.: 24422-78-4
M. Wt: 246.33 g/mol
InChI Key: RJJADNZVROBEOF-UHFFFAOYSA-N
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Description

Benzene,[(1-phenylethyl)sulfonyl]- is an organic compound with the molecular formula C14H14O2S It is a derivative of benzene, where a sulfonyl group is attached to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,[(1-phenylethyl)sulfonyl]- typically involves the sulfonylation of benzene derivatives. One common method is the reaction of benzene with (1-phenylethyl)sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzene,[(1-phenylethyl)sulfonyl]- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzene,[(1-phenylethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzene,[(1-phenylethyl)sulfonyl]- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene,[(1-phenylethyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophiles, making it a useful functional group in various chemical reactions. The pathways involved in its reactivity include electrophilic aromatic substitution and nucleophilic addition.

Comparison with Similar Compounds

Similar Compounds

    Benzene,[(1-phenylethyl)thio]-: A similar compound where the sulfonyl group is replaced with a thio group.

    Benzene,[(1-phenylethyl)amino]-: A derivative with an amino group instead of a sulfonyl group.

Uniqueness

Benzene,[(1-phenylethyl)sulfonyl]- is unique due to its sulfonyl group, which imparts distinct chemical properties such as increased polarity and reactivity towards nucleophiles. This makes it a valuable compound in various synthetic and industrial applications.

Properties

CAS No.

24422-78-4

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

1-(benzenesulfonyl)ethylbenzene

InChI

InChI=1S/C14H14O2S/c1-12(13-8-4-2-5-9-13)17(15,16)14-10-6-3-7-11-14/h2-12H,1H3

InChI Key

RJJADNZVROBEOF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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